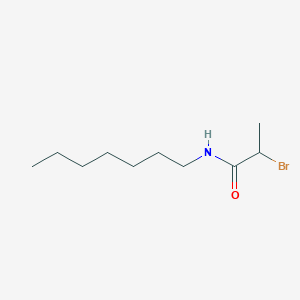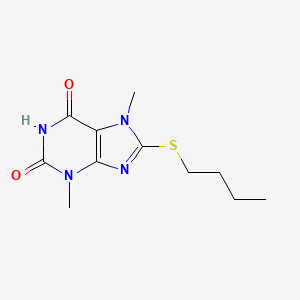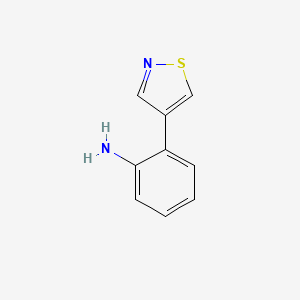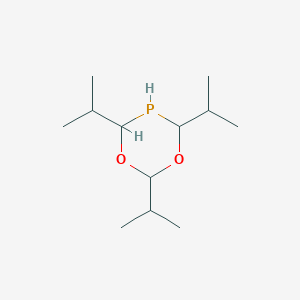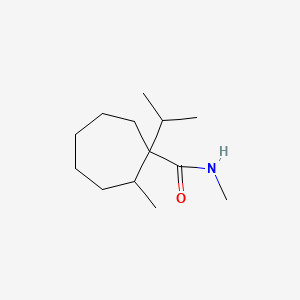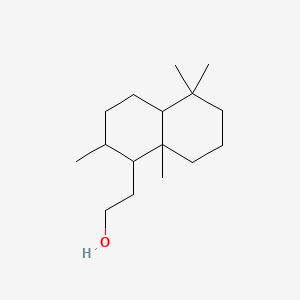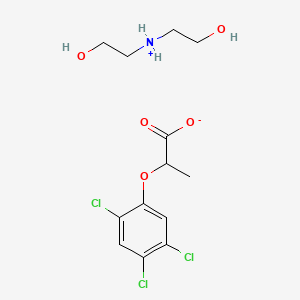![molecular formula C44H85NO8P+ B13766225 (7R,18E)-4-hydroxy-N,N,N-trimethyl-7-{[(9E)-octadec-9-enoyl]oxy}-4,10-dioxo-3,5,9-trioxa-4l5-phosphaheptacos-18-en-1-aminium CAS No. 56648-95-4](/img/structure/B13766225.png)
(7R,18E)-4-hydroxy-N,N,N-trimethyl-7-{[(9E)-octadec-9-enoyl]oxy}-4,10-dioxo-3,5,9-trioxa-4l5-phosphaheptacos-18-en-1-aminium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dioleoyl-sn-glycero-3-phosphocholine, commonly known as 1,2-Dioleoyl PC, is a phospholipid that is widely used in the formation of liposomes and lipid bilayers. It is composed of a glycerol backbone linked to two oleic acid chains and a phosphocholine head group. This compound is significant in the study of cell membranes and is frequently used in drug delivery systems due to its biocompatibility and ability to form stable bilayers.
準備方法
Synthetic Routes and Reaction Conditions
1,2-Dioleoyl PC can be synthesized through the esterification of glycerol with oleic acid, followed by the phosphorylation of the resulting diacylglycerol with phosphocholine. The reaction typically involves the use of catalysts such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate the esterification process. The phosphorylation step can be carried out using phosphocholine chloride in the presence of a base like triethylamine.
Industrial Production Methods
In industrial settings, 1,2-Dioleoyl PC is often produced through enzymatic methods, which offer higher specificity and yield. Enzymes such as phospholipase D can be used to catalyze the transphosphatidylation of phosphatidylcholine with oleic acid. This method is advantageous as it operates under milder conditions and reduces the formation of by-products.
化学反応の分析
Types of Reactions
1,2-Dioleoyl PC undergoes various chemical reactions, including:
Oxidation: The double bonds in the oleic acid chains are susceptible to oxidation, leading to the formation of hydroperoxides and other oxidative products.
Hydrolysis: In the presence of water and at elevated temperatures, 1,2-Dioleoyl PC can hydrolyze to form oleic acid and lysophosphatidylcholine.
Substitution: The phosphocholine head group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone. The reaction is typically carried out at room temperature.
Hydrolysis: Hydrolysis can be catalyzed by acids or bases, with reaction conditions varying from mild to high temperatures depending on the desired rate of reaction.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the phosphocholine group, often in the presence of a catalyst like triethylamine.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Oleic acid and lysophosphatidylcholine.
Substitution: Various phospholipid derivatives depending on the nucleophile used.
科学的研究の応用
1,2-Dioleoyl PC has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study lipid bilayers and membrane dynamics.
Biology: Employed in the formation of liposomes for studying cell membrane interactions and drug delivery.
Medicine: Utilized in the development of liposomal drug delivery systems for targeted therapy, particularly in cancer treatment.
Industry: Applied in the formulation of cosmetics and personal care products due to its biocompatibility and moisturizing properties.
作用機序
1,2-Dioleoyl PC exerts its effects primarily through its ability to form lipid bilayers and liposomes. These structures can encapsulate drugs or other molecules, facilitating their delivery to target cells. The phosphocholine head group interacts with cell membranes, enhancing the uptake of the encapsulated substances. The oleic acid chains provide fluidity and stability to the bilayer, ensuring efficient encapsulation and release of the payload.
類似化合物との比較
Similar Compounds
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC): Similar in structure but contains palmitic acid chains instead of oleic acid.
1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC): Contains myristic acid chains.
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE): Similar structure but with a phosphoethanolamine head group.
Uniqueness
1,2-Dioleoyl PC is unique due to its unsaturated oleic acid chains, which provide greater fluidity and flexibility to lipid bilayers compared to saturated counterparts like DPPC and DMPC. This property makes it particularly useful in applications requiring dynamic membrane behavior, such as drug delivery and membrane fusion studies.
特性
CAS番号 |
56648-95-4 |
|---|---|
分子式 |
C44H85NO8P+ |
分子量 |
787.1 g/mol |
IUPAC名 |
2-[[(2R)-2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C44H84NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,42H,6-19,24-41H2,1-5H3/p+1/b22-20+,23-21+/t42-/m1/s1 |
InChIキー |
SNKAWJBJQDLSFF-PKSSMFHRSA-O |
異性体SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C/CCCCCCCC |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


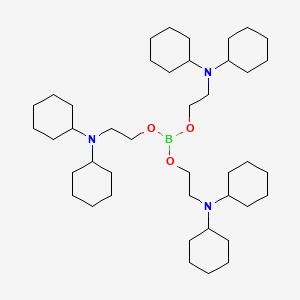
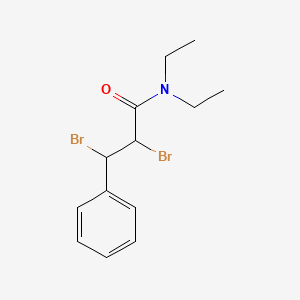
![3H-Indolium, 2-[2-[(4-ethoxyphenyl)amino]ethenyl]-1,3,3-trimethyl-, acetate](/img/structure/B13766155.png)

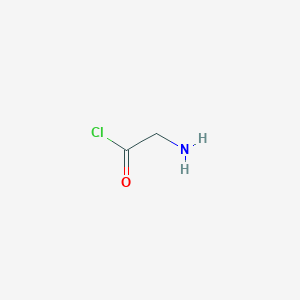
![3-(1-Ethylpiperidin-3-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B13766180.png)
